
Silacyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silinane, also known as silicane, is an inorganic compound with the chemical formula SiH4. It is a colorless, pyrophoric, and toxic gas with a sharp, repulsive, pungent smell, somewhat similar to that of acetic acid. Silinane is of practical interest as a precursor to elemental silicon and is used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silinane can be produced by several routes. Typically, it arises from the reaction of hydrogen chloride with magnesium silicide. Another method involves treating metallurgical-grade silicon with hydrogen chloride at about 300°C to produce trichlorosilane, which is then converted to a mixture of silinane and silicon tetrachloride .
Industrial Production Methods
The industrial production of silinane often involves the reduction of silicon tetrafluoride with sodium hydride or the reduction of silicon tetrachloride with lithium aluminium hydride. These methods are preferred due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Silinane undergoes various chemical reactions, including:
Oxidation: Silinane reacts with oxygen to form silicon dioxide and water.
Reduction: Silinane can be reduced to elemental silicon.
Substitution: Silinane can undergo substitution reactions with halogens to form halogenated silanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions to prevent unwanted side reactions and ensure the desired product yield .
Major Products Formed
The major products formed from these reactions include silicon dioxide, elemental silicon, and various halogenated silanes .
Aplicaciones Científicas De Investigación
Silinane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in biosensors due to its semiconductor properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the production of high-purity silicon for electronic devices and as a coupling agent in coatings
Mecanismo De Acción
The mechanism by which silinane exerts its effects involves its ability to form strong bonds with other elements, particularly oxygen. This property makes it useful in various applications, such as the formation of silicon dioxide in oxidation reactions. The molecular targets and pathways involved in its reactions are primarily related to its ability to form stable silicon-oxygen bonds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to silinane include:
Methane (CH4): Similar tetrahedral structure but contains carbon instead of silicon.
Germane (GeH4): Contains germanium instead of silicon.
Stannane (SnH4): Contains tin instead of silicon.
Plumbane (PbH4): Contains lead instead of silicon.
Uniqueness of Silinane
Silinane is unique due to its high reactivity and ability to form strong silicon-oxygen bonds. This property makes it particularly useful in the production of high-purity silicon and as a precursor for various silicon-containing compounds .
Propiedades
Fórmula molecular |
C5H10Si |
|---|---|
Peso molecular |
98.22 g/mol |
InChI |
InChI=1S/C5H10Si/c1-2-4-6-5-3-1/h1-5H2 |
Clave InChI |
IMHXHWVUYGQSMN-UHFFFAOYSA-N |
SMILES canónico |
C1CC[Si]CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
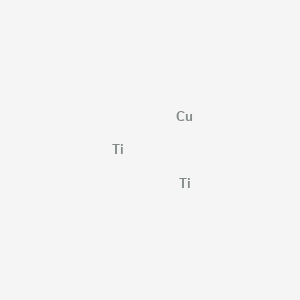

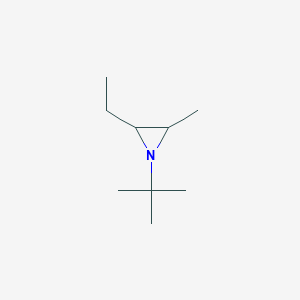


![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
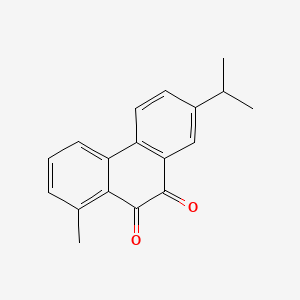
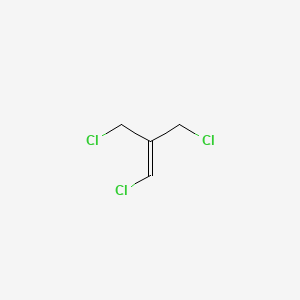

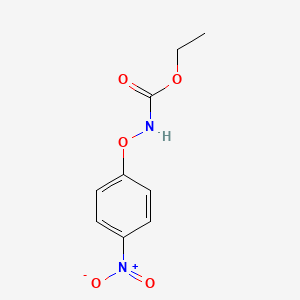

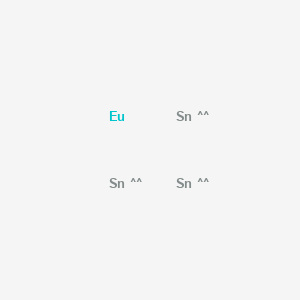
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
